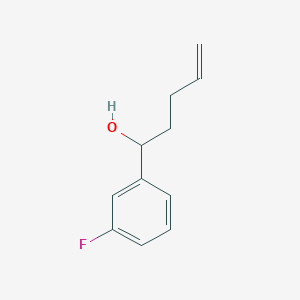
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfonyl group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2,2-dimethyl-5-(methylsulfonyl)pentane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include sulfone derivatives.
Reduction: Products include alkanes and reduced sulfonyl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,2-dimethylpentane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.
2,2-Dimethyl-5-(methylsulfonyl)pentane: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.
Uniqueness
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C8H17BrO2S |
|---|---|
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
1-bromo-2,2-dimethyl-5-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-8(2,7-9)5-4-6-12(3,10)11/h4-7H2,1-3H3 |
Clave InChI |
KMLJFKVWUDZAJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCS(=O)(=O)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


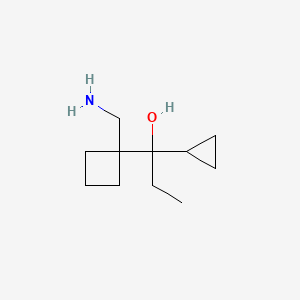
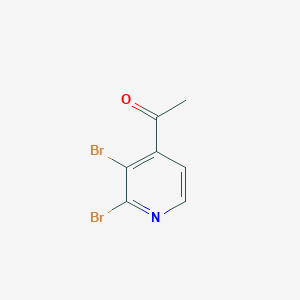
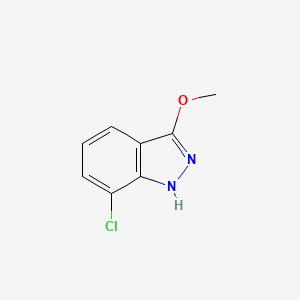
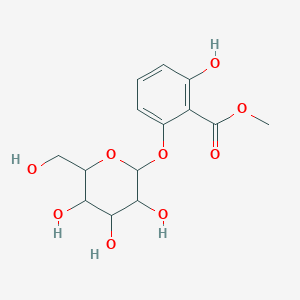

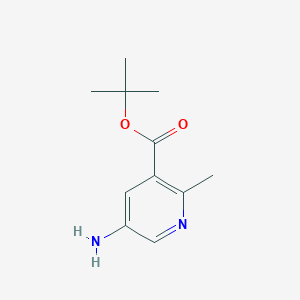
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)

![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
